

Comprehensive Application Notes and Protocols for Air Preheater Ash Deposition Measurement

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Introduction to Air Preheaters and Ash Deposition

Air preheaters (APHs) are **critical heat exchange components** in thermal power plants and industrial boiler systems that transfer thermal energy from hot flue gases to incoming combustion air, significantly improving **overall boiler efficiency** by 5-10% and reducing **fuel consumption** and **emissions**. The two primary APH designs are **recuperative** (tubular) and **regenerative** (rotary) types, both susceptible to **ash deposition** and **fouling** that compromise performance. Ash deposition represents a persistent operational challenge resulting from the accumulation of **particulate matter**, **acid condensates**, and **corrosion products** on heat transfer surfaces, leading to **reduced thermal efficiency**, **increased pressure drop**, **corrosion damage**, and potential **forced outages** with substantial revenue impacts. Effective measurement and monitoring of ash deposition are therefore essential for **predictive maintenance** and **optimal performance** of combustion systems [1] [2].

The **complex composition** of ash deposits varies significantly based on **fuel characteristics**, **combustion conditions**, and **operating parameters**. Deposits typically include **fly ash particles**, **sulfuric acid condensates** (when metal temperatures fall below the acid dew point), and **unburned carbonaceous materials**. In systems with Selective Catalytic Reduction (SCR) for NO_x control, the conversion of SO₂ to SO₃ is enhanced, potentially increasing **sulfuric acid formation** and subsequent **corrosion potential** and

deposit accumulation in the cold end sections of APHs. These deposits progressively **impede airflow** and **heat transfer**, creating self-reinforcing fouling cycles that require sophisticated monitoring and measurement approaches to manage effectively [2] [3].

Performance Assessment Protocols

Pressure Differential Monitoring

Regular monitoring of pressure differentials across APH sectors provides a **fundamental indicator** of flow resistance changes due to ash deposition. According to standardized protocols, measurements should be recorded **daily** under consistent load conditions and normalized for flow variations using established fan curves.

Table 1: Pressure Differential Analysis in Air Preheaters

Measurement Parameter	Clean Condition Baseline	Moderate Fouling Indicator	Severe Fouling Indicator	Normalization Factor
Flue gas side ΔP	OEM specification or clean baseline	1.5-2 \times clean ΔP	2-3 \times clean ΔP	(Actual flow/Design flow) ²
Air side ΔP	OEM specification or clean baseline	1.3-1.7 \times clean ΔP	1.8-2.5 \times clean ΔP	(Actual flow/Design flow) ²
Acceptable daily variation	<5% from baseline	5-15% from baseline	>15% from baseline	N/A

The **protocol implementation** requires establishing a validated baseline pressure differential under clean conditions at reference flow rates. For each measurement, current operating flow rates must be recorded simultaneously with pressure readings. The **normalized pressure differential** is then calculated using the quadratic relationship between pressure and flow, with values exceeding **1.5 times the clean baseline** indicating significant fouling requiring intervention. In severe cases, integer multipliers of **2-3 times the**

clean pressure drop have been documented, substantially increasing fan power consumption and potentially limiting unit capacity [4].

Thermal Performance Monitoring

Thermal performance degradation provides a complementary assessment of ash deposition impact on heat transfer efficiency. The following methodologies offer quantitative fouling evaluation:

- **Temperature Differential Trend Analysis:** Monitor the difference between **hot flue gas inlet temperature** and **hot preheated air outlet temperature** over extended periods (months to years). A progressive increase in this differential indicates deteriorating heat transfer efficiency due to fouling. This simple method requires only temperature measurements but provides sensitive long-term fouling trends [4].
- **Fouling Resistance Calculation:** Apply the **Modified Fouling Index (MFI)** approach adapted from membrane technology, which is based on cake filtration theory. The methodology involves maintaining constant flux while monitoring transmembrane pressure (TMP) increase over time. The fouling resistance can be calculated using the formula:

$$[R_f = \frac{\Delta P}{\mu \cdot J} - R_m]$$

Where (R_f) is the fouling resistance, (ΔP) is the pressure differential, (μ) is the fluid viscosity, (J) is the flux, and (R_m) is the membrane resistance. While originally developed for membrane systems, this approach has been adapted for APH applications with appropriate modifications for gas flows and deposit characteristics [5].

- **Overall Heat Transfer Coefficient Tracking:** Monitor the degradation of the **overall heat transfer coefficient (U)** over time using the formula:

$$[\frac{1}{U_{\text{fouled}}} = \frac{1}{U_{\text{clean}}} + R_f]$$

Where (U_{clean}) is obtained from manufacturer design specifications or established baseline performance data, and (R_f) represents the fouling resistance. This approach enables quantitative assessment of fouling severity and progression rates [4].

Table 2: Thermal Performance Parameters for Fouling Assessment

Performance Indicator	Calculation Method	Clean Reference Value	Fouling Threshold	Data Requirements
Temperature approach trend	$T_{\text{flue_gas_in}} - T_{\text{air_out}}$	OEM design specification	>15% increase from baseline	Continuous temperature monitoring
Fouling resistance (Rf)	$(1/U_{\text{fouled}}) - (1/U_{\text{clean}})$	0 m ² ·K/W	>0.0005 m ² ·K/W	Detailed heat transfer analysis
Modified Fouling Index (MFI)	Slope of TMP vs. time curve	Baseline from clean condition	>20% increase from baseline	Constant flux testing

Direct Measurement Protocols

Air In-Leakage Quantification

Air in-leakage in regenerative APHs represents a significant concern that exacerbates ash deposition and indicates mechanical degradation. The standard protocol involves **flue gas composition analysis** at both inlet and outlet sections using **handheld combustion gas analyzers** with the following procedure:

- **Sample Collection:** Extract flue gas samples simultaneously from upstream and downstream locations of the APH flue gas side, ensuring representative sampling across the duct cross-section
- **Oxygen Concentration Measurement:** Analyze oxygen content in both samples using calibrated sensors with accuracy of $\pm 0.1\%$ O₂
- **Leakage Calculation:** Apply the mass balance approach to quantify air infiltration using the formula:

$$[\text{Air Leakage (\%)}] = \frac{[O_{2,\text{out}} - O_{2,\text{in}}]}{[21 - O_{2,\text{out}}]} \times 100$$

Where (O_{2,in}) and (O_{2,out}) represent oxygen concentrations at APH inlet and outlet, respectively

- **Assessment:** Leakage exceeding 3-5% typically indicates significant seal degradation requiring maintenance, with gross leaks potentially overloading induced draft (ID) fans and starving burners for combustion air [4]

Visual Inspection and Deposit Characterization

Structured visual inspections provide direct assessment of ash deposition patterns, severity, and characteristics. The protocol includes:

- **Access and Safety:** Establish confined space entry procedures, energy isolation, and appropriate PPE for internal inspection
- **Deposit Mapping:** Document deposit location, thickness, and morphology across the entire APH sector, with particular attention to **cold end sections** where acidic deposits predominantly form
- **Sample Collection:** Extract representative deposit samples from different locations for laboratory analysis, including:
 - **Composition analysis** using XRF or XRD to identify corrosive elements
 - **Acid solubility testing** to determine water-soluble sulfate content
 - **Adhesion strength** measurement to inform cleaning requirements
- **Corrosion Assessment:** Examine heat transfer surfaces for pitting, thinning, and other corrosion damage, especially in areas where metal temperatures fall below the **acid dew point** [2]

The inspection frequency should be based on the fouling progression rate, typically during scheduled outages every 1-3 years, or more frequently in severe fouling conditions.

Advanced Monitoring Technologies

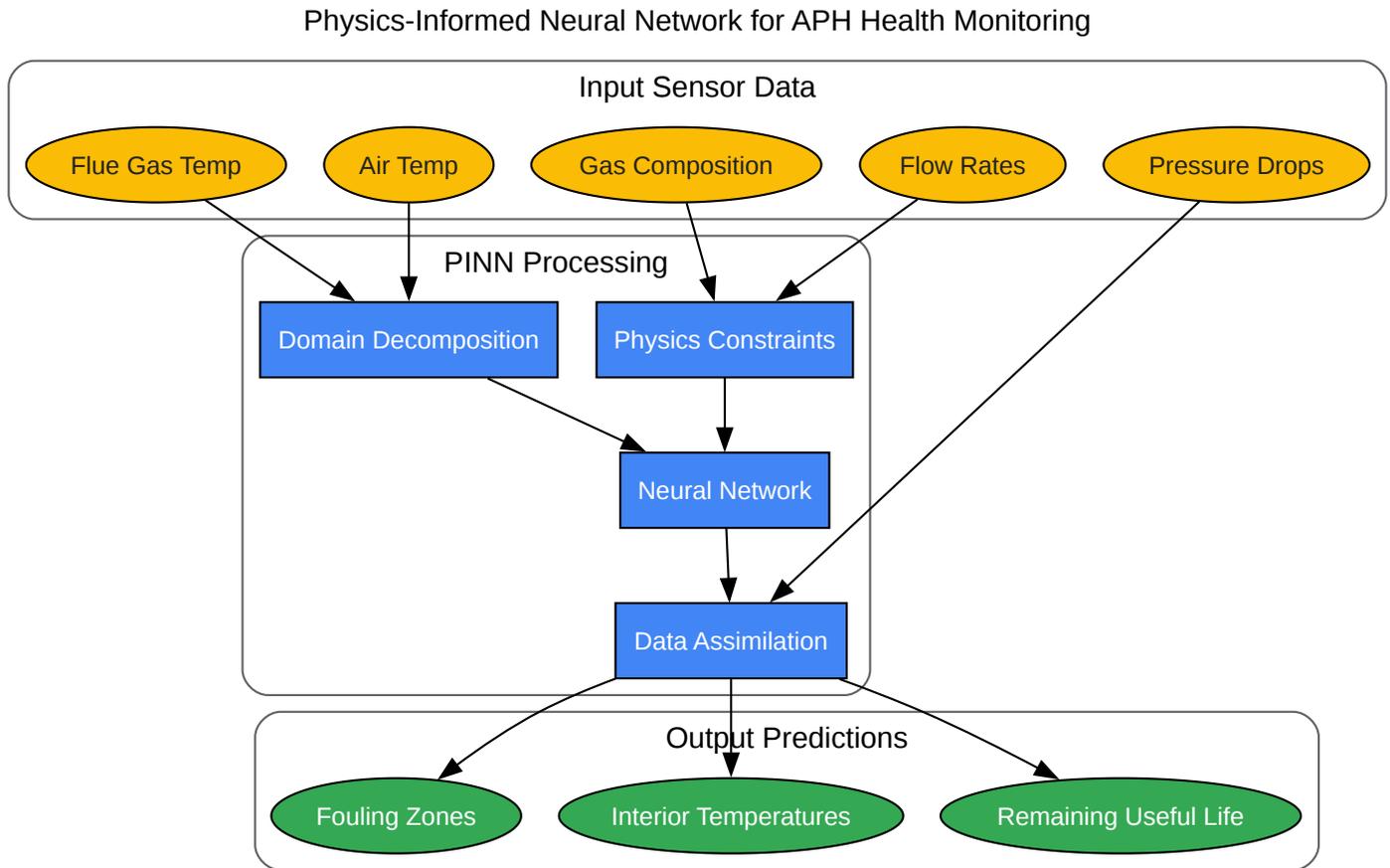
Physics-Informed Neural Networks (PINNs)

Physics-Informed Neural Networks represent a cutting-edge approach for APH health monitoring that integrates physical principles with sensor data to enable **real-time fouling estimation**. The PINN

methodology for APHs involves:

- **Domain Decomposition:** Segmenting the multi-sector APH design into several sub-domains to account for multi-fluid operation
- **Sub-model Application:** Implementing PINN to each sub-domain with continuity conditions at interfaces
- **Interior Prediction:** Estimating internal temperatures and fouling zones using external sensor measurements
- **Hybrid Validation:** Combining physics-based modeling with available sensor data for improved accuracy [6]

This approach addresses the critical challenge of **limited internal sensors** in APHs, providing operators with unprecedented visibility into fouling progression and enabling **predictive maintenance** strategies rather than reactive responses.



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Optimized Operation for Fouling Mitigation

Advanced operational strategies can significantly reduce ash deposition rates in APHs. Recent patent literature describes methods for **active fouling management** through controlled velocity manipulation:

- **Velocity Monitoring:** Continuously measure flue gas and air velocities through the APH using ultrasonic or thermal anemometry
- **Setpoint Comparison:** Compare measured velocities with optimized setpoints for fouling prevention
- **Inlet Modulation:** Adjust inlet damper positions to increase gas velocities during reduced boiler operation periods

- **Deposit Erosion:** Utilize controlled higher velocities to promote erosion of initial deposit layers before stable adhesion occurs [3]

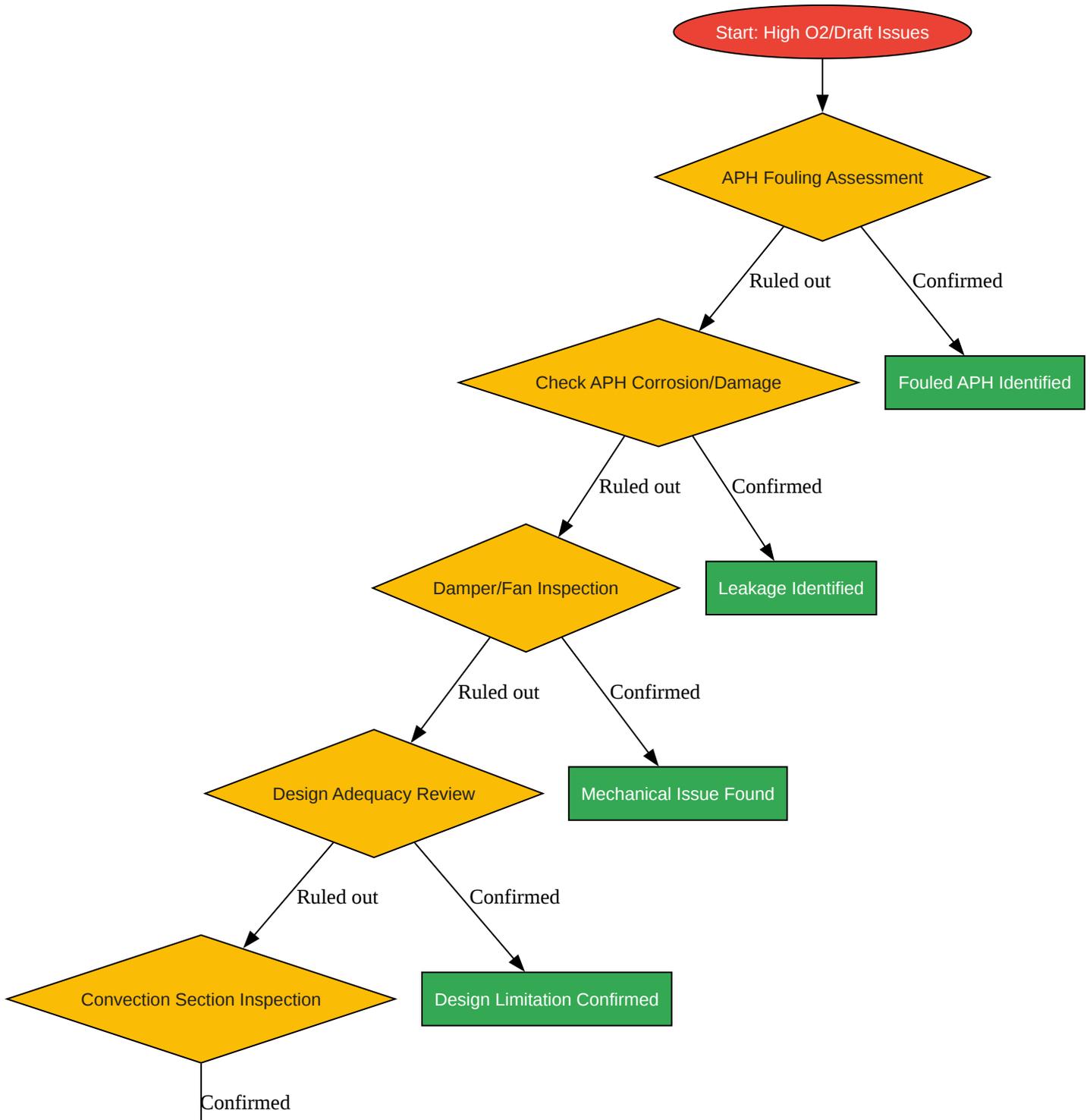
This approach represents a paradigm shift from **passive acceptance** to **active management** of fouling phenomena, potentially extending cleaning intervals and maintaining design efficiency throughout operation cycles.

Troubleshooting and Maintenance Protocols

Systematic Troubleshooting Approach

Structured troubleshooting methodologies enable efficient identification and resolution of APH performance issues. The recommended protocol follows this logical decision process:

APH Performance Issue Troubleshooting Protocol





Upstream Fouling Detected

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Maintenance Strategy Optimization

Data-driven maintenance planning extends beyond traditional time-based approaches to condition-based strategies:

- **Sootblowing Optimization:** Adjust sootblowing frequency and pressure based on fouling progression rates rather than fixed schedules, focusing on cold end sections where deposition initiates
- **Water Washing Protocols:** Implement controlled washing procedures with neutralization agents for acidic deposits, followed by thorough drying to prevent secondary corrosion
- **Seal Maintenance:** Regularly inspect and adjust radial, axial, and circumferential seals in regenerative APHs to minimize air leakage that contributes to localized deposition
- **Baskets/Element Replacement:** Establish replacement criteria based on plugging percentage (>40% typically requires element replacement) and corrosion penetration (>30% of original thickness) [4] [2]

Conclusion

Comprehensive ash deposition measurement in air preheaters requires a multifaceted approach combining **traditional performance monitoring, direct assessment techniques, and emerging predictive technologies**. The protocols outlined in this document provide researchers and plant personnel with standardized methodologies for quantifying fouling severity, progression rates, and operational impacts. Implementation of these approaches enables **condition-based maintenance, reduced forced outages, and**

optimized thermal performance of combustion systems. Future developments in **digital twin technology** and **AI-driven optimization** will further enhance these capabilities, potentially moving the industry toward fully predictive APH health management systems that maximize efficiency while minimizing maintenance costs and environmental impacts [1] [6].

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